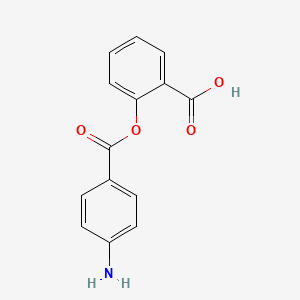

2-(p-Aminobenzoyloxy)benzoic acid

Description

Properties

CAS No. |

23787-97-5 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

2-(4-aminobenzoyl)oxybenzoic acid |

InChI |

InChI=1S/C14H11NO4/c15-10-7-5-9(6-8-10)14(18)19-12-4-2-1-3-11(12)13(16)17/h1-8H,15H2,(H,16,17) |

InChI Key |

BMZUCPSQJRBTNB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N |

Other CAS No. |

23787-97-5 |

Synonyms |

2-((4-Aminobenzoyl)oxy)benzoic acid 2-(p-aminobenzoyloxy) benzoic 2-(p-aminobenzoyloxy)benzoic acid |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

2-(p-Aminobenzoyloxy)benzoic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of para-aminobenzoic acid can inhibit the growth of various bacteria and fungi. For instance, a study reported that compounds derived from para-aminobenzoic acid demonstrated notable antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis . The structure-activity relationship (SAR) indicates that specific substitutions on the aromatic rings enhance antimicrobial efficacy .

Antioxidant and Anti-inflammatory Properties

Research has indicated that certain analogs of this compound possess antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, these compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), with some derivatives exhibiting a selectivity index favoring COX-2 inhibition over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Cholinesterase Inhibition

Recent studies have explored the potential of this compound derivatives as acetylcholinesterase inhibitors. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's. The inhibitory activity against acetylcholinesterase suggests that these compounds could help increase acetylcholine levels in the brain, thereby improving cognitive function .

Biochemical Research

Role in Metabolic Pathways

this compound plays a role in metabolic pathways involving folate synthesis. It has been shown to counteract the bacteriostatic effects of sulfonamide antibiotics by acting as a competitive inhibitor for the enzyme dihydropteroate synthase, which is crucial for bacterial folate metabolism . This mechanism highlights its significance in both microbiology and pharmacology.

Material Science Applications

Polymer Chemistry

The compound serves as a precursor for synthesizing various polymers and plasticizers. Its derivatives can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability . The ability to modify the chemical structure allows for tailoring the physical properties of the resulting materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kapoor et al. synthesized several derivatives of para-aminobenzoic acid and evaluated their antimicrobial activities. Compounds with halogen substitutions at specific positions on the aromatic ring exhibited enhanced antibacterial and antifungal activities compared to standard drugs like ketoconazole .

Case Study 2: Cholinesterase Inhibition

In a comparative analysis of various para-aminobenzoic acid derivatives for cholinesterase inhibition, one compound demonstrated an IC50 value significantly lower than other tested substances, indicating strong potential for therapeutic use in neurodegenerative disorders .

Comparison with Similar Compounds

2-(3-Amino-4-hydroxybenzoyl)benzoic Acid (CAS 41378-34-1)

- Structure: Contains a 3-amino-4-hydroxybenzoyl group instead of p-aminobenzoyloxy.

- Properties : The additional hydroxyl group enhances hydrogen bonding capacity, likely increasing polarity and aqueous solubility compared to the target compound. However, the absence of an ester linkage may reduce hydrolytic instability .

- Applications: Not explicitly stated in evidence, but the hydroxyl and amino groups suggest utility in chelation or as intermediates in dye synthesis.

2-[(3-Carboxyphenyl)amino]benzoic Acid (CAS 27693-67-0)

- Structure: Features a 3-carboxyphenylamino substituent.

- This may enhance metal-binding properties .

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

- Structure : A complex substituent combining benzamido, methoxy, and oxoethyl groups.

- Synthesis : Prepared via multi-step coupling reactions, contrasting with the simpler esterification likely used for the target compound.

Physicochemical Properties

Solubility and Acidity

- This compound: The ester group may reduce solubility in polar solvents compared to carboxylated analogs. Limited data on exact pKa, but the amino group (basic) and carboxylic acid (acidic) suggest amphoteric behavior.

- Azo Derivatives (e.g., 2-hydroxy-4-substituted-3-benzothiazolyl-azo-benzoic acids): Electron-withdrawing azo groups lower pKa values (e.g., phenolic protons: pKa ~4.5–6.0; carboxylic protons: ~2.5–3.5), enhancing acidity compared to the target compound .

Data Table: Comparative Analysis of Benzoic Acid Derivatives

*Estimated based on structural analogs.

Q & A

Basic Question: What are the optimal methods for synthesizing and purifying 2-(p-Aminobenzoyloxy)benzoic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as coupling p-aminobenzoic acid derivatives with substituted benzoic acid precursors. For example, esterification or amidation reactions under controlled pH and temperature conditions (e.g., using coupling agents like EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Analytical validation via thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy ensures purity (>95%) . Recrystallization from ethanol/water mixtures may further enhance crystallinity.

Basic Question: How can researchers characterize the molecular structure of this compound?

Methodological Answer:

Structural characterization requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy :

- 1H/13C NMR to confirm proton environments and carbon backbone.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, aromatic C-H bends).

- Mass spectrometry (MS) for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

Methodological Answer:

Hydrogen-bonding motifs are analyzed using graph set theory (Etter’s formalism), which categorizes interactions into patterns like D (donor), A (acceptor), and R (ring). For instance:

- N–H···O and O–H···O interactions between the aminobenzoyl and benzoic acid moieties can form R₂²(8) or C(7) motifs.

- Computational tools (e.g., Mercury, CrystalExplorer) visualize and quantify these interactions. Experimental validation via temperature-dependent SC-XRD or neutron diffraction refines hydrogen atom positions .

Advanced Question: How should researchers resolve contradictions in crystallographic data during refinement of this compound structures?

Methodological Answer:

Data contradictions (e.g., high R-factors, disordered regions) require iterative refinement strategies:

- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals.

- Disorder modeling : Split atoms into multiple positions with occupancy refinement.

- Hydrogen bonding constraints : Apply DFIX or SADI restraints to maintain chemically plausible geometries. Cross-validation with spectroscopic data ensures consistency .

Advanced Question: What methodological approaches are used to investigate the pharmacological mechanisms of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenases) using fluorescence-based or colorimetric substrates.

- Molecular docking : Simulate ligand-receptor interactions with AutoDock Vina or Schrödinger Suite, focusing on binding affinity (ΔG) and key residues.

- In vitro cytotoxicity : Evaluate using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for first-aid measures (e.g., eye rinsing with saline) .

Advanced Question: How can researchers design experiments to resolve synthetic byproduct formation in this compound synthesis?

Methodological Answer:

- Reaction monitoring : Use real-time HPLC or inline IR spectroscopy to detect intermediates.

- Byproduct identification : LC-MS/MS or GC-MS to characterize impurities (e.g., unreacted starting materials, over-esterified products).

- Optimization : Adjust stoichiometry, solvent polarity (e.g., switch from DMF to THF), or catalysts (e.g., DMAP for esterification) to suppress side reactions .

Advanced Question: What computational strategies predict the solubility and stability of this compound in different solvents?

Methodological Answer:

- COSMO-RS : Predict solubility parameters using quantum-chemical calculations of σ-profiles.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess aggregation tendencies.

- pKa determination : Use potentiometric titration or MarvinSketch software to estimate ionization states affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.